2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine

Physicochemical profiling Amine basicity Protonation state

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl-3-amine building block belonging to the class of ortho-fluoro-substituted aromatic amines. Its molecular formula is C₁₃H₁₂FNO (MW 217.24 g/mol).

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Cat. No. B12077039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(C(=CC=C2)N)F
InChIInChI=1S/C13H12FNO/c1-16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3
InChIKeyQAJFWVHNMMLMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine (CAS 2161568-31-4): Procurement-Relevant Physicochemical Profile and Structural Classification


2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl-3-amine building block belonging to the class of ortho-fluoro-substituted aromatic amines . Its molecular formula is C₁₃H₁₂FNO (MW 217.24 g/mol) . The compound features a distinctive substitution pattern: a fluorine atom at the 2-position (ortho to the primary amine on ring A), a methoxy group at the 3′-position (meta on ring B), and the primary amine at the 3-position of ring A . This specific arrangement imparts a unique combination of electronic and steric properties that directly affect its basicity, conformational behaviour, and reactivity profile—parameters critical for its application as a synthetic intermediate in medicinal chemistry and agrochemical research.

Why 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine Cannot Be Replaced by Its Closest Analogs: The Ortho-Fluoro Basicity and Regioisomeric Property Gaps


Substituting 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine with a seemingly similar biphenyl-3-amine analog—such as the non-fluorinated 3'-methoxy variant, a regioisomer with fluorine at the 2′-position, or a des-methoxy analog—introduces measurable and consequential changes in physicochemical properties that cascade into altered reactivity, purification behaviour, and ultimate synthetic utility . The ortho-fluoro substituent in the target compound depresses the amine pKa by approximately 1.4 log units relative to the non-fluorinated analog, a ~25-fold reduction in basicity that directly impacts protonation state, salt formation, nucleophilicity, and performance in pH-sensitive coupling reactions . Furthermore, regioisomeric fluoro-methoxy biphenyl amines exhibit boiling point differences exceeding 28 °C and pKa differences exceeding 1.3 units, meaning that a procurement decision based solely on molecular formula or a generic “fluorinated biphenyl amine” descriptor risks acquiring a compound with fundamentally different physical properties and reactivity .

Quantitative Differentiation Evidence: 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine Versus Closest Analogs


Amine Basicity (pKa): Ortho-Fluoro Suppression Versus Non-Fluorinated and Regioisomeric Analogs

The predicted pKa of the conjugate acid of 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is 2.93 ± 0.10 . This value is substantially lower—by 1.38 log units—than the pKa of the non-fluorinated direct analog 3'-methoxy-[1,1'-biphenyl]-3-amine (pKa 4.31 ± 0.10) , and 1.32 log units lower than the 2′-fluoro regioisomer 2′-fluoro-3-methoxy-[1,1′-biphenyl]-4-amine (pKa 4.25 ± 0.10) . The des-methoxy analog 2′-fluoro-[1,1′-biphenyl]-3-amine exhibits an intermediate pKa of 4.07 ± 0.10 . The ortho-fluoro effect is a well-documented phenomenon: the electron-withdrawing fluorine atom positioned ortho to the primary amine exerts both inductive and field effects that stabilize the free-base form, reducing proton affinity by approximately 20–25 fold relative to analogs lacking this ortho-fluoro substitution [1].

Physicochemical profiling Amine basicity Protonation state

Boiling Point Differentiation: Impact on Purification Strategy and Handling

The predicted boiling point of 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is 350.3 ± 32.0 °C . This is 20.1 °C higher than the 3-fluoro-3'-methoxy regioisomer (330.2 ± 27.0 °C) , 28.5 °C higher than the 2′-fluoro-3-methoxy regioisomer (321.8 ± 27.0 °C) , and 17.3 °C higher than the des-methoxy analog (333.0 ± 25.0 °C) . Although all boil above typical reaction temperatures, the differences are relevant for vacuum distillation purification and for thermal stability assessments during solvent removal at elevated temperatures.

Purification Distillation Thermal stability

Density and Molecular Packing: Consequence of Fluorine and Methoxy Co-Substitution

The predicted density of 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is 1.172 ± 0.06 g/cm³ . The non-fluorinated analog 3'-methoxy-[1,1'-biphenyl]-3-amine has a markedly lower density of approximately 1.10 g/cm³ [1], while the des-methoxy analog 2'-fluoro-[1,1'-biphenyl]-3-amine exhibits a density of 1.161 ± 0.06 g/cm³ . The approximately 6.5% higher density of the target compound relative to the non-fluorinated analog reflects the combined mass and volume effects of the fluorine substituent, which can influence crystallinity, packing in solid formulations, and solubility parameter calculations.

Crystallinity Formulation Density

Ortho-Fluoro Conformational Restriction: Increased Biphenyl Rotational Barrier Versus Non-Ortho-Substituted Analogs

The 2-fluoro substituent ortho to the inter-ring C–C bond introduces steric and electronic constraints that raise the rotational barrier around the biphenyl axis. Dynamic NMR studies on biphenyls bearing a single ortho-substituent demonstrate that barriers up to 15.4 kcal mol⁻¹ can be achieved, with the barrier for monosubstituted biphenyls typically in the range of 7–10 kcal mol⁻¹ [1]. A dedicated review on fluorinated biphenyls confirms that ortho-fluorine substituents significantly influence both rotational barriers and inter-ring twist angles compared to non-fluorinated or meta/para-substituted analogs [2]. In contrast, non-ortho-substituted biphenyl amines such as 3'-methoxy-[1,1'-biphenyl]-3-amine (no ortho substituents) have a substantially lower rotational barrier (parent biphenyl: ~6.0 ± 2.1 kcal mol⁻¹) [3], resulting in free rotation at ambient temperature. The conformational restriction in the target compound is relevant for applications where atropisomerism or defined biaryl geometry is required for target engagement.

Atropisomerism Conformational restriction Rotational barrier

Biphenyl-3-amine Scaffold as a Privileged Intermediate for PD-1/PD-L1 Inhibitor Synthesis

Biphenyl-3-amine derivatives bearing fluorinated and methoxylated substituents are established building blocks in the synthesis of small-molecule PD-1/PD-L1 inhibitors, a class of cancer immunotherapeutics. A 2023 study in Journal of Medicinal Chemistry describes 2-arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives as potent PD-1/PD-L1 inhibitors [1]. A 2024 follow-up in European Journal of Medicinal Chemistry further details 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives with demonstrated in vitro and in vivo antitumor activity [2]. The target compound, 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine, bears the exact biphenyl-3-amine core with fluorine and methoxy substitution that maps onto the key structural motifs of these inhibitor series. A review on biphenyl-based small molecule inhibitors targeting the PD-1/PD-L1 interaction confirms that the biphenyl scaffold with appropriate substituents is a privileged chemotype for this target class [3].

Immuno-oncology PD-1/PD-L1 Small-molecule inhibitor

Procurement-Relevant Application Scenarios for 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine


Medicinal Chemistry: Synthesis of Ortho-Fluoro Biaryl Amine Pharmacophores Requiring Low Basicity

The depressed pKa (2.93) of 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine, compared to non-fluorinated analogs (pKa ~4.3), makes it the building block of choice when the downstream bioactive molecule requires a weakly basic amine that remains predominantly unprotonated at physiological pH (7.4) . This property is especially relevant for CNS-targeted compounds where low basicity reduces P-glycoprotein efflux liability, and for oral drug candidates where intestinal absorption is favored by a neutral amine species [1]. The ~24-fold reduction in protonation relative to the non-fluorinated analog cannot be achieved through formulation alone, mandating procurement of the ortho-fluoro variant at the building-block stage.

PD-1/PD-L1 Small-Molecule Inhibitor Hit-to-Lead and Lead Optimization Programs

The biphenyl-3-amine scaffold with 2-fluoro and 3′-methoxy substitution directly maps onto the core structure of published PD-1/PD-L1 inhibitor series [2]. Procuring this specific substitution pattern avoids the need for late-stage fluorination or methoxylation of a simpler biphenyl amine intermediate, reducing synthetic step count and accelerating SAR exploration. The compound's primary amine provides a convenient handle for reductive amination, amide coupling, or Buchwald-Hartwig arylation to elaborate the biphenyl core into diverse inhibitor candidates [3].

Conformationally Restricted Biaryl Ligand and Catalyst Development

The ortho-fluoro substituent increases the rotational barrier around the biphenyl axis, partially restricting inter-ring rotation relative to unsubstituted biphenyls [4]. This conformational bias is valuable in the design of atropisomeric ligands for asymmetric catalysis or in the construction of shape-defined molecular probes where a specific biaryl dihedral angle is required for target recognition. Users seeking a biphenyl amine with pre-organized geometry should select the ortho-fluoro variant over freely rotating non-ortho-substituted analogs [5].

Agrochemical Intermediate Synthesis Requiring High-Temperature Process Compatibility

The boiling point of 350.3 °C for 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is 17–29 °C higher than that of its closest regioisomeric analogs . For agrochemical synthesis protocols that involve high-temperature amidation, urea formation, or heterocycle construction, this thermal margin reduces the risk of evaporative loss or thermal degradation during solvent stripping and reaction workup, improving process robustness and yield consistency at scale .

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